3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.68 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a chloro group, a methoxy group, and two methyl groups attached to an isoquinolinone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of chloro and methoxy substituted aromatic compounds, which are subjected to cyclization reactions to form the isoquinolinone core . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chloro or methoxy groups .
Scientific Research Applications
3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one include other isoquinolinone derivatives with different substituents, such as:
- 3-Chloro-7-methoxy-5,8-dimethylisoquinoline
- 3-Chloro-7-methoxy-5,8-dimethyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12ClNO2 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-chloro-7-methoxy-5,8-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H12ClNO2/c1-6-4-9(16-3)7(2)11-8(6)5-10(13)14-12(11)15/h4-5H,1-3H3,(H,14,15) |
InChI Key |
AGSBWKDBGRCHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C=C(NC2=O)Cl)C)OC |
Origin of Product |
United States |
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